2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. . The presence of iodine and carboxylic acid functional groups in this compound makes it a unique and valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. One common method involves using methyl cyanide or dimethyl sulfoxide (DMSO) as the solvent, potassium carbonate (K₂CO₃) as the base, and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction is carried out under argon atmosphere with blue LED light irradiation for 24 hours, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s iodine and carboxylic acid groups play crucial roles in its biological activity. For example, the iodine atom can participate in halogen bonding interactions, while the carboxylic acid group can form hydrogen bonds with target proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the iodine and carboxylic acid groups.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Oxazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole stands out due to the presence of both iodine and carboxylic acid functional groups, which impart unique reactivity and biological activity.
Properties
Molecular Formula |
C9H6INO4 |
---|---|
Molecular Weight |
319.05 g/mol |
IUPAC Name |
2-hydroxy-2-(4-iodo-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
TXVCQCYTTOLGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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